molecular formula C5H12ClNOS B2369930 (3-Aminothiolan-3-yl)methanol CAS No. 1183307-58-5

(3-Aminothiolan-3-yl)methanol

Cat. No. B2369930
CAS RN: 1183307-58-5
M. Wt: 169.67
InChI Key: HLMVCBHVFZHSGK-UHFFFAOYSA-N
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Description

“(3-Aminothiolan-3-yl)methanol” is an organic compound with the molecular formula C5H11NOS . It has a molecular weight of 133.21 . The compound is also known by its IUPAC name, (3-aminotetrahydro-3-thienyl)methanol .


Molecular Structure Analysis

The InChI code for “(3-Aminothiolan-3-yl)methanol” is 1S/C5H11NOS/c6-5(3-7)1-2-8-4-5/h7H,1-4,6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3-Aminothiolan-3-yl)methanol” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalytic Applications

(3-Aminothiolan-3-yl)methanol and its derivatives have been explored in various catalytic applications. A study by (Salih Ozcubukcu et al., 2009) discusses a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, derived from a similar structure, which, when combined with CuCl, catalyzes Huisgen 1,3-dipolar cycloadditions efficiently. This complex exhibits low catalyst loadings and short reaction times at room temperature, making it an outstanding catalyst for such reactions.

Chemical Synthesis

In the realm of chemical synthesis, (3-Aminothiolan-3-yl)methanol has been implicated in the creation of diverse chemical structures. (B. Reddy et al., 2012) detail a smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives.

Analytical Chemistry

(3-Aminothiolan-3-yl)methanol has also found utility in analytical chemistry. (Michael H. L. Nguyen et al., 2019) discuss how methanol, a common solubilizing agent, impacts lipid dynamics in biological and synthetic membranes. Their research indicates that methanol significantly influences the structure-function relationship associated with bilayer composition.

Methanol Synthesis and Catalysis

The compound's derivatives have been explored in the context of methanol synthesis and catalysis. (A. Richard et al., 2018) mention the use of catalysts incorporating rare earth elements, showing an improvement in catalytic performance for methanol synthesis. The unique chemical and physical properties of these elements, including their ability to switch between oxidation states, make them beneficial for various types of catalysts.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

(3-aminothiolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c6-5(3-7)1-2-8-4-5/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHGXZSRGRNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminothiolan-3-yl)methanol

CAS RN

1183307-58-5
Record name (3-aminothiolan-3-yl)methanol
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